molecular formula C8H12O2 B14716155 Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] CAS No. 14361-93-4

Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]

Cat. No.: B14716155
CAS No.: 14361-93-4
M. Wt: 140.18 g/mol
InChI Key: TVIBBERBBAYNDL-UHFFFAOYSA-N
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Description

7-oxaspiro[bicyclo[410]heptane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,2-epoxy-
  • Cyclohexene epoxide
  • Cyclohexene oxide
  • Cyclohexene 1-oxide
  • Cyclohexylene oxide
  • Tetramethyleneoxirane
  • 1,2-Cyclohexene oxide
  • 1,2-Epoxycyclohexane

Uniqueness

7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

14361-93-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]

InChI

InChI=1S/C8H12O2/c1-2-8(4-9-5-8)3-7-6(1)10-7/h6-7H,1-5H2

InChI Key

TVIBBERBBAYNDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3C1O3)COC2

Origin of Product

United States

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